molecular formula C6H4N4OS B12900668 N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide CAS No. 92914-69-7

N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide

Cat. No.: B12900668
CAS No.: 92914-69-7
M. Wt: 180.19 g/mol
InChI Key: FESRZNMUZVJKDN-UHFFFAOYSA-N
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Description

N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide: is a heterocyclic compound that features an isothiazole ring fused to a pyrazine ring, with a formamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide typically involves the formation of the isothiazole and pyrazine rings followed by the introduction of the formamide group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioamide with a halogenated pyrazine derivative can lead to the formation of the isothiazolo[4,5-b]pyrazine core. Subsequent formylation introduces the formamide group .

Industrial Production Methods

Industrial production of N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathways that rely on this kinase. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide is unique due to its specific ring fusion and the presence of the formamide group, which can influence its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

92914-69-7

Molecular Formula

C6H4N4OS

Molecular Weight

180.19 g/mol

IUPAC Name

N-([1,2]thiazolo[4,5-b]pyrazin-3-yl)formamide

InChI

InChI=1S/C6H4N4OS/c11-3-9-5-4-6(12-10-5)8-2-1-7-4/h1-3H,(H,9,10,11)

InChI Key

FESRZNMUZVJKDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=NS2)NC=O

Origin of Product

United States

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